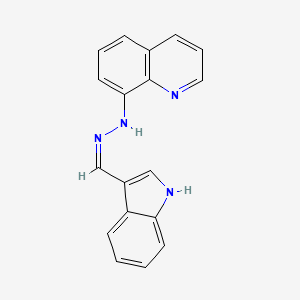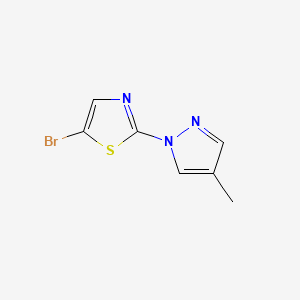![molecular formula C42H22N6S2 B14121881 7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B14121881.png)
7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile is a complex organic compound with the molecular formula C42H22N6S2 and a molecular weight of 674.8 g/mol . This compound is characterized by its unique structure, which includes phenothiazine and quinoxaline moieties, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the phenothiazine moiety. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and bromine.
科学的研究の応用
7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers.
作用機序
The mechanism of action of 7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular function. The pathways involved can include the inhibition of specific enzymes or the modulation of signal transduction pathways .
類似化合物との比較
When compared to similar compounds, such as 7,10-Di(10H-phenoxazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile, 7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile stands out due to its unique structural features and enhanced photophysical properties. Other similar compounds include 7,10-bis(phenothiazine)-2,3-dicyanopyrazino phenanthrene .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
特性
分子式 |
C42H22N6S2 |
|---|---|
分子量 |
674.8 g/mol |
IUPAC名 |
7,10-di(phenothiazin-10-yl)phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C42H22N6S2/c43-23-31-32(24-44)46-42-28-20-18-26(48-35-11-3-7-15-39(35)50-40-16-8-4-12-36(40)48)22-30(28)29-21-25(17-19-27(29)41(42)45-31)47-33-9-1-5-13-37(33)49-38-14-6-2-10-34(38)47/h1-22H |
InChIキー |
XQHYBWFDEJPBNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC5=C(C=C4)C6=NC(=C(N=C6C7=C5C=C(C=C7)N8C9=CC=CC=C9SC1=CC=CC=C18)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid](/img/structure/B14121809.png)

![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121833.png)





![1-(2-bromophenyl)-6-fluoro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14121888.png)
![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14121902.png)

![N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B14121910.png)
![2-Methyl-N-[2-(naphthalen-2-yl)ethyl]benzamide](/img/structure/B14121918.png)
